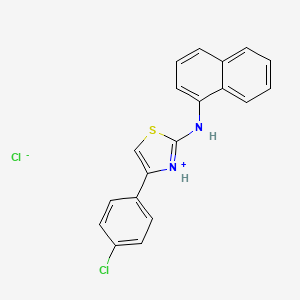

4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrochloride

Descripción

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride (CAS No. 1274903-39-7) is a thiazolium salt characterized by a central thiazole ring substituted with a 4-chlorophenyl group at position 4 and a 1-naphthylamino group at position 2. The compound’s molecular formula is C₁₉H₁₄ClN₂S⁺·Cl⁻, with a molecular weight of 372.025 g/mol . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2 donors, 2 acceptors.

- Topological polar surface area (TPSA): 51.3 Ų.

- Complexity: 482 (indicating a highly branched structure).

Propiedades

Número CAS |

1274903-39-7 |

|---|---|

Fórmula molecular |

C19H14Cl2N2S |

Peso molecular |

373.3 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C19H13ClN2S.ClH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H |

Clave InChI |

KOOVUMZIKGKAHX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC=C(C=C4)Cl.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-

Actividad Biológica

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride, with the CAS number 1274903-39-7, is a thiazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazolium ring and chlorophenyl and naphthyl groups. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

- Molecular Formula : C19H14Cl2N2S

- Molecular Weight : 373.3 g/mol

- Structure : The compound contains a thiazolium core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

| Compound Type | Activity | Target Organisms |

|---|---|---|

| Thiazole Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Schiff Base Complexes | Antifungal | Candida albicans |

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The mechanism of action typically involves induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, certain thiazole derivatives have shown promise as inhibitors of alkaline phosphatase, which is relevant in cancer metabolism.

Case Studies

- Cytotoxicity Study : A study assessing the cytotoxic effects of thiazole compounds on various cancer cell lines found that structural modifications significantly influenced their activity. The presence of electron-withdrawing groups like chlorine enhanced the cytotoxicity compared to their non-substituted counterparts.

- Antimicrobial Efficacy : Research conducted on thiazole derivatives indicated that modifications at the 4-position significantly impacted their antibacterial activity against resistant strains of bacteria, suggesting a structure-activity relationship that can guide future drug design.

Comparación Con Compuestos Similares

Meloxicam Hydrochloride

Structure : C₁₄H₁₄N₃O₄S₂⁺·Cl⁻, featuring a benzothiazine core fused to a thiazol-3-ium ring substituted with methyl and hydroxy groups .

Comparison :

- Substituents: Unlike the naphthylamino group in the target compound, meloxicam hydrochloride has a benzothiazine moiety, enhancing its planarity and conjugation.

- Applications: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID), whereas the target compound’s biological activity remains uncharacterized in the available literature.

- Crystallography : Meloxicam hydrochloride forms a distinct crystal lattice compared to its hydrobromide analogue, highlighting the influence of counterions on stability .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

Structure: C₁₅H₁₅ClN₄OS, with a morpholinoacetamide side chain and 2-chlorophenyl substitution on the thiazole ring . Comparison:

- Functional Groups: The morpholino group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic naphthyl group in the target compound.

- Applications : Used in biochemical research (e.g., kinase inhibition studies), suggesting divergent therapeutic targets compared to the target compound’s undefined role.

2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Structure: C₁₈H₁₄ClFN₂O₂S, featuring a fluorophenyl-thiazole core with a chloro-methylphenoxy acetamide chain . Comparison:

- Molecular Weight : 376.83 g/mol, slightly higher than the target compound due to the fluorophenyl and acetamide groups.

4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Structure : C₈H₆ClN₄S, a triazole derivative with a chlorophenyl substituent .

Comparison :

- Heterocyclic Core : The triazole ring offers different electronic properties (e.g., increased basicity) compared to the thiazolium ring in the target compound.

Tabulated Comparison of Key Features

Q & A

Q. What are the optimized synthetic routes for preparing 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via Hantzsch thiazole condensation, where thiosemicarbazones react with α-halo ketones or aldehydes. For example, substituting 1-naphthylcarboxaldehyde with α-bromo-4-chloroacetophenone in a refluxing ethanol/water mixture (1:1) under nitrogen yields the thiazole core. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >85% purity. Reaction optimization may include adjusting temperature (70–90°C), catalyst (e.g., piperidine), and stoichiometric ratios (1:1.2 thiosemicarbazone:α-bromo ketone) to minimize side products like uncyclized intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography : Single-crystal analysis using SHELX (SHELXL for refinement) confirms the thiazolium core, chloride counterion, and substituent geometry. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between naphthyl groups) .

- NMR/FT-IR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and thiazole C2 (δ 160–165 ppm). FT-IR confirms N–H stretching (3200–3300 cm⁻¹) and C–Cl bonds (750 cm⁻¹) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M-Cl]⁺ ion) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for thiazolium salts).

- Hygroscopicity tests : Store samples in desiccators with silica gel (0% humidity) vs. ambient conditions (30–60% humidity) for 30 days, monitoring clumping or color changes via UV-vis spectroscopy .

- Light sensitivity : Expose to UV (254 nm) for 24 hours and analyze degradation by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational tools like AutoDock and Multiwfn elucidate this compound’s bioactivity and electronic properties?

- Molecular docking (AutoDock4) : Dock the compound into target proteins (e.g., kinases) using flexible sidechain sampling. Set grid parameters (60 × 60 × 60 Å, 0.375 Å spacing) centered on active sites. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., thiazole N–H with Asp86) .

- Wavefunction analysis (Multiwfn) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Electron localization function (ELF) maps reveal charge distribution in the naphthyl-thiazole system .

Q. What experimental and theoretical approaches resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

Q. What mechanistic insights can be gained from studying substituent effects on the thiazolium core’s reactivity?

- Electron-withdrawing groups (e.g., 4-Cl) : Enhance electrophilicity at C2, facilitating nucleophilic attack (e.g., in SNAr reactions). UV-vis kinetics (λ = 300–400 nm) track reaction rates with amines .

- Steric effects : Bulkier substituents (e.g., 1-naphthyl) reduce catalytic activity in oxidation reactions, analyzed via Hammett plots or Eyring equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.